4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE
CAS No.: 87950-39-8
Cat. No.: VC0019548
Molecular Formula: C₁₅H₁₃NO₆
Molecular Weight: 303.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87950-39-8 |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 |
| IUPAC Name | [2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3 |
| SMILES | CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
Introduction
Chemical Identity and Structure
Molecular Information and Classification
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is classified as an oxazolone derivative with acetyloxy substituents. It is identified by the Chemical Abstracts Service (CAS) registry number 87950-39-8 . The compound has a molecular formula of C15H13NO6, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms . With a calculated molecular weight of 303.27 g/mol, this medium-sized organic molecule contains multiple functional groups that contribute to its chemical behavior and reactivity .
Nomenclature and Alternative Names
The compound is recognized by several synonyms in scientific literature and chemical databases:
| Systematic Name | Alternative Names | Database Identifiers |
|---|---|---|
| 4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-5(4H)-oxazolone | [2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | SCHEMBL2456402 |
| 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone | 5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl- | PubChem CID: 53767499 |
The compound is listed in the PubChem database with the identifier 53767499 . The IUPAC name provides the most comprehensive description of its structure: [2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate .
Physical and Chemical Properties
Physical Characteristics
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone exists as a solid at room temperature . Although specific melting point data was not provided in the search results, similar oxazolone derivatives typically have melting points ranging from 130°C to 190°C, as indicated by related compounds mentioned in reference . The compound exhibits solubility in common organic solvents, which is consistent with its molecular structure containing both polar functional groups and aromatic rings.
Computed Physicochemical Parameters
Analysis of the compound's structure reveals several important parameters that influence its behavior in chemical and biological systems:
The compound's partition coefficient (LogP) value of 1.4 suggests moderate lipophilicity, which influences its solubility profile and potential for membrane permeation in biological systems . The absence of hydrogen bond donors, coupled with seven potential hydrogen bond acceptors, creates an asymmetric hydrogen bonding profile that may affect its interactions with solvents and other molecules .
Chemical Reactivity and Synthesis
Reactive Sites and Chemical Behavior
The reactivity of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is primarily determined by its functional groups. Key reactive sites include:
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The oxazolone ring, which can undergo ring-opening reactions with nucleophiles
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The exocyclic double bond connecting the benzal group to the oxazolone ring, which can participate in addition reactions
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The acetyloxy groups, which can undergo hydrolysis or transesterification
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The lactone carbonyl group, which is susceptible to nucleophilic attack
These structural features make the compound versatile in various organic transformations and contribute to its utility in synthetic chemistry applications.
Synthesis Approaches
The synthesis of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone likely follows procedures similar to those used for related oxazolone derivatives. Typical synthetic routes may involve:
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Condensation of N-acetylglycine with 3,4-diacetoxybenzoic acid or 3,4-dihydroxybenzaldehyde followed by acetylation
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Erlenmeyer synthesis involving reaction of hippuric acid derivatives with 3,4-diacetoxybenzaldehyde in the presence of acetic anhydride
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Direct acetylation of 4-(3,4-dihydroxybenzal)-2-methyl-5-oxazolone using acetic anhydride
The specific synthetic methodology would be chosen based on reagent availability, desired scale, and optimization of yield and purity .
Applications and Research Significance
Synthetic Utility
The primary application of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is in organic synthesis . Its utility stems from the reactivity of the oxazolone ring system, which can serve as a versatile intermediate for the preparation of:
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α-Acylamino acids through controlled hydrolysis
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Peptidomimetics and modified amino acids
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Heterocyclic compounds through cycloaddition reactions
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Functionalized aromatic derivatives
These synthetic applications make the compound valuable in the development of complex organic molecules and potential bioactive compounds .
Structural Analogs and Comparative Analysis
Related Compounds
Several compounds share structural similarities with 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone, differing primarily in their substituent patterns or core modifications:
| Analog | Structural Difference | Comparative Features |
|---|---|---|
| 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene) | Lacks diacetoxy substituents | Simpler structure, potentially different reactivity pattern |
| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | Different substituents on the phenyl ring | Similar oxazolone core with altered electronic properties |
| 4-Benzylidene-2-methyl-4,5-dihydrooxazol-5-one | Contains a benzylidene group instead of diacetoxybenzal | Less complex structure with different substitution pattern |
These structural analogs provide valuable comparative insights for structure-activity relationship studies and help predict chemical behavior based on structural modifications.
Research Considerations and Future Directions
Current Research Limitations
Current research on 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone appears somewhat limited in the scientific literature, as evidenced by the search results. This presents opportunities for expanded investigation into:
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Detailed reaction mechanism studies
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Exploration of novel synthetic applications
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Evaluation of potential biological activities
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Investigation of structure-property relationships
Addressing these research gaps could enhance our understanding of this compound and expand its utility in various scientific fields .
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